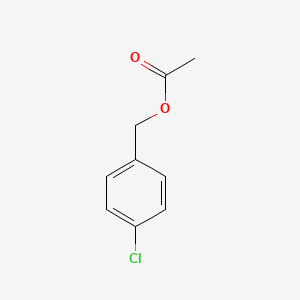

4-Chlorobenzyl acetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGQINDMZBNWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202383 | |

| Record name | p-Chlorobenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-33-7 | |

| Record name | Benzenemethanol, 4-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorobenzyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorobenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorobenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chlorobenzyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD3YN6NR24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Chlorobenzyl acetate (B1210297), a chemical compound used in laboratory synthesis. It details its chemical and physical properties, a generalized synthesis protocol, applications, and safety information, presented in a format tailored for a technical audience.

Compound Identification and Properties

4-Chlorobenzyl acetate is an ester recognized by the CAS Number 5406-33-7.[1][2] It is a chlorinated aromatic compound with the linear formula ClC₆H₄CH₂OCOCH₃.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5406-33-7 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Boiling Point | 78-81 °C @ 1 mmHg | [1][4] |

| Density | 1.169 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.5200 | [4] |

| LogP (Octanol/Water) | 2.59 | [3] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Appearance | Colorless Liquid | |

Table 2: Compound Identifiers

| Identifier Type | Value | Source(s) |

|---|---|---|

| EC Number | 226-464-6 | [1][2] |

| MDL Number | MFCD00027406 | [1] |

| InChI Key | MAGQINDMZBNWLG-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)OCc1ccc(Cl)cc1 |[1][3] |

Synthesis Protocol

While specific, detailed experimental protocols require access to cited literature such as Synthetic Communications, 13, p. 501, 1983, a generalized and plausible method for the synthesis of this compound is the esterification of 4-chlorobenzyl alcohol. This involves reacting the alcohol with an acetylating agent in the presence of a base or catalyst.

Generalized Experimental Methodology

Objective: To synthesize this compound via esterification.

Reagents:

-

4-Chlorobenzyl alcohol

-

Acetic anhydride (B1165640) or Acetyl chloride

-

A suitable base (e.g., Pyridine, Triethylamine) or acid catalyst (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 4-Chlorobenzyl alcohol in the chosen anhydrous solvent.

-

Reagent Addition: Slowly add the acetylating agent (e.g., acetic anhydride) and the base/catalyst to the solution. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution to neutralize excess acid and anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, followed by filtration.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Below is a diagram illustrating this generalized experimental workflow.

Applications

Currently, the primary documented application of this compound is as a laboratory chemical and an intermediate for the synthesis of other substances.[5] Its specific roles in complex drug development pathways or as a signaling molecule are not extensively reported in publicly available literature.

Safety and Handling

There is conflicting information regarding the hazard classification of this compound.

-

One Safety Data Sheet (SDS) from Sigma-Aldrich states that the substance is "Not a hazardous substance or mixture".[5] This SDS suggests standard laboratory precautions such as wearing eye shields and gloves.

-

Conversely, other sources provide GHS hazard statements indicating that it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Given this discrepancy, it is imperative for researchers to handle this compound with caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Users should consult the specific SDS provided by their supplier for the most accurate and up-to-date safety information.

Table 3: GHS Hazard Information (Note: Conflicting Data Exists)

| Hazard Type | GHS Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Respiratory Irritation | H335 | May cause respiratory irritation |[4] |

The logical relationship between the compound's identity and its associated data is visualized below.

References

Spectroscopic Profile of 4-Chlorobenzyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Chlorobenzyl acetate (B1210297) (CAS No. 5406-33-7), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Chlorobenzyl acetate is a chlorinated aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] Spectroscopic analysis is crucial for its identification and quality control. This guide presents tabulated NMR, IR, and MS data, detailed experimental protocols for obtaining this data, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data

The spectral data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The ¹H NMR spectrum reveals the electronic environment of the protons, while the ¹³C NMR spectrum provides insight into the carbon framework.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.33 | Doublet | 2H | Ar-H | 8.8 |

| 7.29 | Doublet | 2H | Ar-H | 8.7 |

| 5.06 | Singlet | 2H | -CH₂- | - |

| 2.10 | Singlet | 3H | -CH₃ | - |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.91 | C=O |

| 134.56 | Ar-C |

| 134.27 | Ar-C |

| 129.77 | Ar-C |

| 128.88 | Ar-C |

| 65.58 | -CH₂- |

| 21.09 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1740 | Strong | C=O (Ester) Stretch |

| ~1220 | Strong | C-O (Ester) Stretch |

| ~1090 | Strong | C-Cl Stretch |

| ~1600, ~1490 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 184.4 | Moderate | [M]⁺ (Molecular Ion) |

| 142.4 | High | [M - CH₂CO]⁺ |

| 125.3 | High | [M - OCOCH₃]⁺ |

| 107.4 | Moderate | [C₇H₆Cl]⁺ |

| 89.4 | Low | [C₇H₅]⁺ |

| 77.3 | Low | [C₆H₅]⁺ |

| 43.4 | High | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Data Acquisition:

-

¹H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the spectrum is collected, typically over the range of 4000-400 cm⁻¹. An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum. The crystal is cleaned with a suitable solvent, such as isopropanol, after the measurement.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

Data Acquisition:

-

GC: A 1 µL aliquot of the sample solution is injected into the GC. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.

-

MS: The mass spectrometer is set to scan a mass range of m/z 40-300. The electron energy for EI is typically 70 eV. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Chlorobenzyl Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Chlorobenzyl acetate (B1210297), a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation development. This document presents inferred solubility data based on the principle of "like dissolves like," alongside a generalized experimental protocol for solubility determination.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a fundamental concept in predicting solubility.[1][2][3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][2][3][4]

4-Chlorobenzyl acetate possesses a moderately polar ester functional group, a polar carbon-chlorine bond, and a non-polar benzene (B151609) ring. This combination of features suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly polar or very non-polar solvents.

Inferred Solubility of this compound

| Solvent Category | Solvent | Polarity Index | Inferred Solubility | Rationale |

| Non-Polar | Hexane (B92381) | 0.1 | Sparingly Soluble | The non-polar nature of hexane is not ideal for solvating the polar ester and chloro groups of the solute. |

| Toluene (B28343) | 2.4 | Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of this compound, and its moderate polarity can accommodate the ester group. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Soluble | The ether's ability to act as a hydrogen bond acceptor can interact with the solute, and its overall low polarity is compatible with the benzyl (B1604629) group. |

| Dichloromethane (DCM) | 3.1 | Very Soluble | The polarity of DCM is well-suited to dissolve both the polar and non-polar regions of this compound. | |

| Ethyl Acetate | 4.4 | Very Soluble | As an ester itself, ethyl acetate has a similar polarity to the solute, making it an excellent solvent. | |

| Acetone (B3395972) | 5.1 | Very Soluble | The high polarity of the ketone group in acetone can effectively solvate the ester functionality. | |

| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a variety of organic molecules. | |

| Polar Protic | Methanol (B129727) | 5.1 | Soluble | The hydroxyl group can hydrogen bond with the ester's oxygen atoms, and the alkyl chain provides some non-polar character. |

| Ethanol (B145695) | 4.3 | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a suitable solvent. | |

| Isopropanol | 3.9 | Soluble | The increased non-polar character compared to methanol and ethanol may slightly enhance solubility. | |

| Water | 10.2 | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the relatively non-polar this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the qualitative and semi-quantitative solubility of a solid organic compound like this compound.

1. Materials and Equipment:

-

This compound

-

A selection of common laboratory solvents (as listed in the table above)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or heating block

-

Small test tubes or vials with caps

-

Pipettes and graduated cylinders

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other analytical instrument for concentration measurement (for quantitative analysis)

2. Qualitative Solubility Determination:

-

Add approximately 10-20 mg of this compound to a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Cap the test tube and vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently warm the mixture in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.

-

Repeat this procedure for each solvent.

3. Semi-Quantitative Solubility Determination (by Saturation):

-

To a test tube containing a known volume of a specific solvent (e.g., 2 mL), add small, accurately weighed portions of this compound.

-

After each addition, cap the tube and vortex thoroughly until the solid is completely dissolved.

-

Continue adding the solute until a small amount of solid remains undissolved even after prolonged vortexing (indicating a saturated solution).

-

Record the total mass of the solute that was added and dissolved.

-

Calculate the approximate solubility in g/100 mL or other suitable units.

-

For more accurate quantitative results, the saturated solution should be filtered to remove any undissolved solid, and the concentration of the filtrate should be determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a solvent.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Chlorobenzyl Acetate in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl acetate (B1210297) is a versatile organic reagent frequently employed in synthetic chemistry. Its utility stems from its distinct structural features: a benzylic carbon that is activated for nucleophilic attack, a competent acetate leaving group, and a 4-chloro substituent on the aromatic ring. This guide provides a detailed examination of the core mechanism of action for 4-Chlorobenzyl acetate in organic reactions, focusing on its reactivity, representative transformations, and practical application in synthesis.

The primary role of this compound in organic synthesis is to act as an electrophile, specifically as a 4-chlorobenzylating agent. Understanding its mechanistic pathway is crucial for predicting reaction outcomes and designing efficient synthetic routes for more complex molecules, including pharmaceutical intermediates.

Core Mechanism of Action: Nucleophilic Substitution

The chemical reactivity of this compound is dominated by nucleophilic substitution at the benzylic carbon (the CH₂ group). In this process, a nucleophile replaces the acetate group, which departs as a stable acetate anion. The reaction can theoretically proceed via two distinct pathways: a unimolecular (S_N1) or a bimolecular (S_N2) mechanism.[1]

S_N1 vs. S_N2 Pathway Analysis

-

S_N1 Mechanism: This two-step pathway involves the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[1] While the benzylic position can stabilize a carbocation through resonance, this compound is a primary substrate. The formation of a primary carbocation is energetically unfavorable, making the S_N1 pathway significantly less likely under most conditions.[1]

-

S_N2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2] For primary alkyl substrates like this compound, the S_N2 mechanism is strongly favored.[3][4] The low steric hindrance around the benzylic carbon allows for easy "backside attack" by the nucleophile, leading to a smooth displacement of the acetate leaving group.[5]

The S_N2 Reaction Mechanism

The S_N2 reaction of this compound proceeds as follows:

-

A nucleophile (Nu⁻) approaches the benzylic carbon from the side opposite the acetate leaving group (backside attack).

-

A single transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-oxygen bond of the acetate group is partially broken.

-

The C-O bond fully breaks, and the acetate ion is expelled as the leaving group. Simultaneously, the C-Nu bond fully forms.

This concerted mechanism results in an inversion of stereochemistry at the reaction center. However, since the benzylic carbon of this compound is not a stereocenter, this inversion is not observable in the product.

Caption: S_N2 mechanism of this compound with a nucleophile (Nu⁻).

Illustrative Reaction: Williamson Ether Synthesis

A classic example showcasing the S_N2 reactivity of this compound is the Williamson ether synthesis.[3][6] In this reaction, an alkoxide ion, a potent nucleophile, displaces the acetate group to form an ether. This reaction is highly efficient for primary substrates like this compound.[3][7]

Reaction: this compound + Sodium Ethoxide → 4-Chlorobenzyl Ethyl Ether + Sodium Acetate

Data Presentation

While specific kinetic data for the nucleophilic substitution of this compound is not extensively published, its physical properties are well-documented. The expected outcomes for its reaction via the S_N2 pathway can be inferred from general principles of organic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5406-33-7[8][9] |

| Molecular Formula | C₉H₉ClO₂[8][9] |

| Molecular Weight | 184.62 g/mol [8][9] |

| Boiling Point | 78-81 °C (at 1 mmHg)[8] |

| Density | 1.169 g/mL[8] |

| Refractive Index | 1.52[8] |

Table 2: Expected Reaction Parameters for Williamson Ether Synthesis

| Parameter | Expected Outcome/Condition | Rationale |

|---|---|---|

| Mechanism | S_N2 | Primary benzylic substrate with a strong nucleophile (alkoxide).[3] |

| Nucleophile | Strong (e.g., RO⁻) | Required for the S_N2 pathway to proceed efficiently.[4] |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Solvates the cation but not the nucleophile, increasing nucleophilicity.[4] |

| Temperature | Moderate (e.g., Room Temp. to 60 °C) | Sufficient to overcome activation energy without promoting elimination. |

| Expected Yield | High (>80%) | S_N2 reactions on unhindered primary substrates are typically high-yielding.[7] |

Experimental Protocols

The following is a representative protocol for the synthesis of 4-chlorobenzyl ethyl ether, illustrating the practical application of this compound's reactivity.

Objective: To synthesize 4-chlorobenzyl ethyl ether via Williamson ether synthesis.

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar is charged with anhydrous DMF.

-

Nucleophile Preparation: Sodium ethoxide (1.1 eq) is added to the DMF and stirred until fully dissolved.

-

Substrate Addition: this compound (1.0 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to 50 °C and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

The reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.[10]

-

The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine.[10]

-

-

Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

-

The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.[10]

-

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized as a series of sequential steps from preparation to final product analysis.

Caption: Workflow for the synthesis of 4-chlorobenzyl ethyl ether.

Conclusion

This compound serves as a valuable electrophilic building block in organic synthesis. Its mechanism of action is overwhelmingly governed by the S_N2 pathway, characterized by a concerted, single-step displacement of the acetate leaving group by a nucleophile. This reactivity is driven by its nature as a primary benzylic substrate, which minimizes steric hindrance and disfavors the formation of an unstable primary carbocation. The principles outlined in this guide enable researchers to effectively utilize this compound for the controlled construction of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [guidechem.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. gold-chemistry.org [gold-chemistry.org]

The Discovery and History of 4-Chlorobenzyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl acetate (B1210297), a chlorinated aromatic ester, has found utility in various chemical and biological research applications. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing a comprehensive resource for professionals in the fields of chemistry and drug development. While the initial discovery of 4-chlorobenzyl acetate is not prominently documented in readily available historical records, its synthesis and properties have been characterized in more recent chemical literature. This whitepaper aims to consolidate the available scientific information, presenting it in a structured and accessible format.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and analytical characterization.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | |

| CAS Number | 5406-33-7 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 78-81 °C at 1 mmHg | [2] |

| Density | 1.169 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.520 |

Historical Synthesis and Discovery

The precise date and the individual credited with the first synthesis of this compound are not clearly detailed in early chemical literature. However, the synthesis of its parent compound, benzyl (B1604629) acetate, has been well-established for over a century, primarily through the esterification of benzyl alcohol with acetic acid.[3] The synthesis of chlorinated aromatic compounds also has a long history, with methods for the chlorination of toluene, a precursor to 4-chlorobenzyl derivatives, being reported in the late 19th century.

A documented synthesis of this compound is found in a 1983 publication in the journal Synthetic Communications.[2][4] This suggests that while the compound may have been synthesized earlier, this publication provides a formal, referenced procedure for its preparation. The lack of prominent earlier documentation may indicate that it did not initially have significant commercial or scientific applications that warranted extensive reporting.

The general synthetic routes to this compound involve the esterification of 4-chlorobenzyl alcohol with an acetylating agent or the reaction of 4-chlorobenzyl chloride with an acetate salt. These foundational reactions of organic chemistry have been known for a considerable time, making it plausible that this compound was synthesized as part of broader studies on esterification or the reactions of chlorinated benzyl derivatives long before its specific documentation in 1983.

Experimental Protocols

The following sections detail the established experimental procedures for the synthesis of this compound and its key precursors.

Synthesis of 4-Chlorobenzyl Alcohol via the Cannizzaro Reaction

One common method for the preparation of the precursor 4-chlorobenzyl alcohol is the Cannizzaro reaction of 4-chlorobenzaldehyde (B46862).[5][6]

Experimental Protocol:

-

Reaction Setup: A solution of 4-chlorobenzaldehyde in methanol (B129727) is added to a flask containing a concentrated solution of potassium hydroxide.[6]

-

Reflux: The mixture is heated under reflux for a specified period to facilitate the disproportionation reaction.[6]

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent, such as dichloromethane, to separate the 4-chlorobenzyl alcohol from the potassium 4-chlorobenzoate.[5]

-

Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude 4-chlorobenzyl alcohol can be further purified by recrystallization.[5]

Synthesis of this compound by Esterification

The esterification of 4-chlorobenzyl alcohol with an acetylating agent is a direct method to produce this compound.

Experimental Protocol:

-

Reaction Setup: 4-Chlorobenzyl alcohol is dissolved in a suitable solvent. An acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is added, often in the presence of a base (e.g., pyridine) or an acid catalyst.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

Workup: The reaction is quenched with water or a dilute aqueous acid/base solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by distillation under vacuum.

Historical and Modern Applications

While the early applications of this compound are not well-documented, substituted benzyl acetates, in general, have been investigated for their biological activities. For instance, certain benzyl acetate derivatives have been shown to reduce gap junctional conductance through cytoplasmic acidification.[7] This suggests a potential area of research for this compound in cell biology.

In modern chemical synthesis, this compound serves as an intermediate and a building block for more complex molecules. Its utility is rooted in the reactivity of the ester and the presence of the chloro-substituent on the benzene (B151609) ring, which can be a site for further chemical modifications.

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly involving this compound in the public domain literature. The primary logical relationship in the context of this document is the synthetic pathway from commercially available precursors to the final product.

Conclusion

This compound is a compound with a relatively recent documented history in the chemical literature, despite the long-established nature of its underlying synthetic chemistry. This guide provides a consolidated overview of its known properties, synthesis, and potential areas of application. For researchers and professionals in drug development, this compound represents a versatile chemical entity with potential for further exploration in various scientific domains. The detailed experimental protocols and structured data presented herein are intended to facilitate its synthesis and application in future research endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Benzyl acetate - Wikipedia [en.wikipedia.org]

- 4. This compound | 5406-33-7 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Substituted benzyl acetates: a new class of compounds that reduce gap junctional conductance by cytoplasmic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Studies of 4-Chlorobenzyl Acetate (B1210297) Reactivity

This technical guide provides a comprehensive overview of the theoretical aspects governing the reactivity of 4-chlorobenzyl acetate. Given the limited availability of direct theoretical studies on this specific molecule, this document synthesizes information from related compounds and fundamental principles of physical organic chemistry to build a robust theoretical framework. The guide covers the electronic and structural factors influencing its reactivity, proposes reaction mechanisms for key transformations, and outlines relevant experimental and computational protocols for further investigation.

Introduction to this compound

This compound is an organic compound belonging to the ester family. Structurally, it consists of a benzyl (B1604629) alcohol moiety chlorinated at the para position of the benzene (B151609) ring and an acetyl group. This substitution pattern is crucial in determining its chemical behavior. The presence of the chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the ester functional group. Understanding these electronic effects is paramount for predicting its behavior in various chemical environments, which is of interest in fields such as medicinal chemistry and materials science where ester stability and reactivity are critical.

Theoretical Framework of Reactivity

The reactivity of this compound is primarily dictated by the interplay of inductive and resonance effects of the 4-chloro substituent.

-

Inductive Effect (-I): The chlorine atom is more electronegative than carbon and thus exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Cl bond and propagates through the sigma framework of the benzene ring, leading to a net withdrawal of electron density from the benzylic carbon and the ester group.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, partially offsetting the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

The net electronic effect of the 4-chloro substituent is electron-withdrawing, which has several important consequences for the reactivity of the ester:

-

Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the substituent enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Stability of the Leaving Group: The substituent can influence the stability of the benzyloxide leaving group in nucleophilic acyl substitution reactions. A more electron-withdrawing group can stabilize the corresponding alkoxide to some extent, although the primary factor is the stability of the benzyl cation in reactions involving C-O bond cleavage.

-

Benzylic Position Reactivity: The benzylic carbon is also affected. In reactions involving the formation of a carbocation at the benzylic position (e.g., SN1-type reactions), the electron-withdrawing chloro group would be destabilizing.

A logical flow describing the influence of the substituent on reactivity is presented below.

Key Reaction Pathways and Mechanisms

The most common reactions of esters like this compound are hydrolysis, transesterification, and amidation, which proceed via nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis (saponification) is a fundamental reaction of esters. The mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The electron-withdrawing 4-chloro group is expected to accelerate this reaction compared to unsubstituted benzyl acetate by increasing the electrophilicity of the carbonyl carbon.

The reaction proceeds through a tetrahedral intermediate. The proposed mechanism is illustrated below.

Acid-Catalyzed Hydrolysis

In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which further enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. The 4-chloro substituent is expected to have a less pronounced effect on the rate of acid-catalyzed hydrolysis compared to the base-catalyzed reaction, as the protonation step is typically rate-determining.

Quantitative Data

While specific kinetic data from theoretical studies on this compound are scarce, we can compile relevant physical and spectroscopic data.

| Property | Data |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | Colorless to yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (m, 4H), 5.04 (s, 2H), 2.08 (s, 3H)[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.7, 134.4, 134.1, 129.6, 128.7, 65.4, 20.9[1] |

| IR (KBr, cm⁻¹) | νmax = 2927, 2855, 1739 (C=O), 1608, 1502, 1384, 1130[2] |

Experimental and Computational Protocols

To further elucidate the reactivity of this compound, the following experimental and computational protocols are recommended.

Experimental Protocol: Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of the reactant or product over time.

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare buffer solutions of desired pH for the hydrolysis reaction.

-

Kinetic Runs: Initiate the reaction by adding a small aliquot of the stock solution to the thermostatted buffer solution in a cuvette.

-

Data Acquisition: Record the absorbance at a wavelength where the reactant and product have different extinction coefficients at regular time intervals.

-

Data Analysis: Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to an exponential decay function. The second-order rate constant can be obtained by plotting k_obs against the concentration of the catalyst (e.g., hydroxide ion).

A generalized workflow for this experimental protocol is shown below.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations can provide valuable insights into the reaction mechanism and energetics.

-

Geometry Optimization: Optimize the geometries of the reactants, transition states, and products using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that reactants and products are minima (zero imaginary frequencies) and transition states have one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Search: Locate the transition state structures for the reaction steps using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition state connects the correct reactant and product.

-

Energy Profile: Calculate the single-point energies at a higher level of theory (e.g., with a larger basis set and inclusion of solvent effects using a polarizable continuum model) to construct the reaction energy profile.

Conclusion

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the 4-chloro substituent, which enhances the electrophilicity of the carbonyl carbon. This effect is expected to accelerate reactions involving nucleophilic attack at the carbonyl group, such as base-catalyzed hydrolysis. While direct theoretical studies on this molecule are not abundant, the principles of physical organic chemistry provide a solid foundation for understanding its chemical behavior. Further experimental and computational studies, following the protocols outlined in this guide, would be invaluable in quantifying its reactivity and elucidating detailed reaction mechanisms. This knowledge is essential for the rational design of molecules with tailored reactivity in drug development and other applications.

References

4-Chlorobenzyl Acetate: A Versatile Building Block for Synthesis in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl acetate (B1210297) is a versatile organic compound that serves as a key intermediate and building block in a variety of synthetic applications, ranging from the preparation of pharmaceuticals to the development of agricultural chemicals. Its chemical structure, featuring a reactive benzyl (B1604629) acetate moiety substituted with a chlorine atom on the phenyl ring, allows for a diverse range of chemical transformations. The presence of the chlorine atom can influence the reactivity of the benzylic position and provides a site for further functionalization, making it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of 4-chlorobenzyl acetate as a synthetic building block, complete with experimental protocols and quantitative data to support its practical implementation in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 5406-33-7 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 78-81 °C at 1 mmHg[1] |

| Density | 1.169 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.520 |

Synthesis of this compound

This compound is readily synthesized from its corresponding alcohol, 4-chlorobenzyl alcohol, through esterification. A common and efficient method involves the reaction with acetic anhydride (B1165640), often in the presence of a catalyst.

Experimental Protocol: Esterification of 4-Chlorobenzyl Alcohol

This protocol describes the synthesis of this compound via the acylation of 4-chlorobenzyl alcohol using acetic anhydride.

Materials:

-

4-Chlorobenzyl alcohol

-

Acetic anhydride

-

Pyridine (B92270) or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzyl alcohol (1.0 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

-

Add acetic anhydride (1.1 to 1.5 equivalents).

-

Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

-

Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Diagram: Synthesis of this compound

Caption: Esterification of 4-chlorobenzyl alcohol to yield this compound.

Applications as a Synthetic Building Block

This compound is a valuable precursor for introducing the 4-chlorobenzyl moiety into a target molecule. The acetate group can function as a leaving group in nucleophilic substitution reactions, often after in-situ activation or conversion to a more reactive species like a halide.

Nucleophilic Substitution Reactions

The benzylic carbon in this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. While direct substitution on the acetate is possible, the reaction is often facilitated by first converting the acetate to a better leaving group, such as a bromide or chloride. However, for the purpose of this guide, we will present protocols for the analogous and more commonly reported reactions of 4-chlorobenzyl chloride to demonstrate the synthetic utility of the 4-chlorobenzyl group.

Representative Reaction: Synthesis of 4-Chlorobenzyl Cyanide

4-Chlorobenzyl cyanide is a key intermediate in the synthesis of pharmaceuticals and the pyrethroid insecticide, fenvalerate (B1672596).[2][3]

Experimental Protocol:

-

Reactants: 4-Chlorobenzyl chloride (1.0 eq), Sodium cyanide (1.0 eq)

-

Catalyst: Tributylbenzylammonium chloride (phase transfer catalyst)

-

Solvent: Water

-

Temperature: 90-100 °C

-

Time: 3 hours

-

Yield: ~91%[2]

Procedure:

-

In a multi-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a mixture of sodium cyanide (4.0 mol), tributylbenzylammonium chloride (0.04 mol), and water (660 mL) is heated to 90 °C.

-

Molten 4-chlorobenzyl chloride (4.0 mol) is added dropwise over 1 hour, maintaining the temperature.

-

The reaction mixture is stirred for an additional 2 hours at 100-104 °C.[3]

-

After cooling, the organic phase is separated, washed with water, and purified by vacuum distillation to yield 4-chlorobenzyl cyanide.[2]

N-Alkylation of Heterocycles

The 4-chlorobenzyl group is a common structural motif in many biologically active heterocyclic compounds. N-alkylation of heterocycles like pyrazoles and indoles with 4-chlorobenzyl derivatives is a key step in the synthesis of potential therapeutic agents. For instance, compounds bearing a 1-(4-chlorobenzyl)-1H-indol-3-yl moiety have been investigated as antifungal agents.

Representative Reaction: N-Alkylation of Pyrazole (Analogous)

Synthesis of Fungicides

Derivatives of this compound have been incorporated into molecules exhibiting potent antifungal activity. A notable example is the synthesis of (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl)methanones, which have shown significant anti-Candida potential.[5] These compounds have been found to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity.[5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a vital process for fungal survival, making it an excellent target for antifungal drugs. Several antifungal agents, including azoles, function by inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51).[4][5] Inhibition of this pathway disrupts membrane fluidity and function, leading to fungal cell death.

Diagram: Ergosterol Biosynthesis Pathway and Site of Inhibition

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibitory action on CYP51.

Synthesis of Agricultural Chemicals

The 4-chlorobenzyl moiety is also present in some synthetic pyrethroid insecticides. These compounds are valued for their high potency against a broad spectrum of insect pests and low toxicity to mammals. The synthesis of pyrethroids such as fenvalerate involves intermediates derived from 4-chlorobenzyl derivatives.[2][6]

Summary of Synthetic Applications

| Reaction Type | Nucleophile/Reagent | Product Type | Potential Application |

| Nucleophilic Substitution | Cyanide (CN⁻) | 4-Chlorophenylacetonitrile | Pharmaceutical and pesticide intermediate |

| N-Alkylation | Pyrazoles, Indoles | N-(4-chlorobenzyl) heterocycles | Antifungal agents |

| Esterification (as reactant) | Various carboxylic acids | 4-Chlorobenzyl esters | Not detailed, general transformation |

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the preparation of a variety of valuable compounds, including intermediates for pharmaceuticals and agricultural chemicals. The ability to introduce the 4-chlorobenzyl group via nucleophilic substitution and alkylation reactions makes it a valuable tool for medicinal and synthetic chemists. The examples provided in this guide, particularly in the synthesis of antifungal agents targeting the ergosterol biosynthesis pathway, underscore the importance of this compound and its derivatives in the development of new bioactive molecules. Further exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new chemical entities with significant biological activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chlorobenzyl Esters via Transesterification of 4-Chlorobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl esters are a class of organic compounds that serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their preparation is a key step in the development of new molecular entities. While traditional methods for synthesizing these esters often involve the esterification of 4-chlorobenzyl alcohol or the reaction of 4-chlorobenzyl chloride with a carboxylate salt, an alternative approach is the transesterification of a readily available starting material, 4-chlorobenzyl acetate (B1210297).

This document provides detailed application notes and a general protocol for the synthesis of various 4-chlorobenzyl esters through the transesterification of 4-chlorobenzyl acetate with a range of carboxylic acids. The proposed methods are based on established principles of acid- and base-catalyzed transesterification reactions.[1][2][3]

Principle of the Reaction

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the context of this application, it involves the exchange of the acetate group of this compound with a different carboxylate group from a carboxylic acid. The reaction can be catalyzed by either an acid or a base.[3]

Acid-Catalyzed Transesterification: A strong acid protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carboxylic acid. The reaction is an equilibrium process and can be driven to completion by removing one of the products, typically the acetic acid, from the reaction mixture.[1][2]

Base-Catalyzed Transesterification: A strong base deprotonates the carboxylic acid to form a carboxylate anion, which is a potent nucleophile. This carboxylate then attacks the carbonyl carbon of the this compound, leading to the formation of the desired ester and an acetate salt.[2]

Experimental Data

The following table summarizes the expected reaction conditions and yields for the synthesis of various 4-chlorobenzyl esters from this compound based on analogous transesterification reactions. Actual yields may vary depending on the specific carboxylic acid and reaction optimization.

| Carboxylic Acid | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Benzoic Acid | H₂SO₄ (5) | Toluene | 110 (Reflux) | 8-12 | 75-85 |

| 4-Nitrobenzoic Acid | H₂SO₄ (5) | Toluene | 110 (Reflux) | 10-16 | 70-80 |

| Phenylacetic Acid | NaOCH₃ (10) | Methanol (B129727) | 65 (Reflux) | 4-6 | 80-90 |

| Cyclohexanecarboxylic Acid | H₂SO₄ (5) | Toluene | 110 (Reflux) | 12-18 | 70-80 |

| 2-Chlorobenzoic Acid | H₂SO₄ (5) | Toluene | 110 (Reflux) | 10-16 | 70-80 |

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification of this compound

This protocol describes a general procedure for the synthesis of 4-chlorobenzyl benzoate (B1203000) from this compound and benzoic acid using sulfuric acid as a catalyst.

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.2 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzoic acid (1.2 eq), and toluene.

-

Slowly add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Base-Catalyzed Transesterification of this compound

This protocol outlines a general procedure for the synthesis of 4-chlorobenzyl phenylacetate (B1230308) from this compound and phenylacetic acid using sodium methoxide (B1231860) as a catalyst.

Materials:

-

This compound (1.0 eq)

-

Phenylacetic acid (1.2 eq)

-

Sodium Methoxide (NaOCH₃) (0.1 eq)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid (1.2 eq) in methanol.

-

Carefully add sodium methoxide (0.1 eq) to the solution.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 1 M HCl.

-

Remove the methanol using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Caption: General reaction pathway for the transesterification of this compound.

Caption: A typical experimental workflow for the synthesis of 4-chlorobenzyl esters.

Alternative Synthetic Routes

While transesterification of this compound is a viable method, other established routes for the synthesis of 4-chlorobenzyl esters include:

-

Fischer Esterification: The direct reaction of 4-chlorobenzyl alcohol with a carboxylic acid in the presence of an acid catalyst.[4][5][6] This is a very common and straightforward method.

-

Reaction of 4-Chlorobenzyl Chloride with Carboxylate Salts: This involves the nucleophilic substitution of the chloride in 4-chlorobenzyl chloride by a carboxylate anion.[7][8][9] This method is often high-yielding but requires the preparation of the carboxylate salt.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids and strong bases are corrosive and should be handled with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Refer to the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The transesterification of this compound presents a useful and adaptable method for the synthesis of a variety of 4-chlorobenzyl esters. The choice between acid or base catalysis will depend on the specific functionalities present in the carboxylic acid substrate. The provided protocols offer a general framework that can be optimized for specific target molecules. For researchers and professionals in drug development, this method provides an alternative route to key intermediates, potentially offering advantages in terms of starting material availability and reaction conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Transesterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. nbinno.com [nbinno.com]

Application Notes and Protocols: 4-Chlorobenzyl Group as a Protecting Strategy for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 4-chlorobenzyl (PCB) group for the protection of carboxylic acids. The PCB group offers a valuable alternative to other benzyl-type protecting groups, with distinct stability and cleavage characteristics. This document details the methodology for the introduction and removal of the PCB protecting group, presents quantitative data for representative reactions, and provides detailed experimental protocols.

Introduction

In multi-step organic synthesis, particularly in the context of drug development and complex molecule synthesis, the temporary protection of reactive functional groups is a critical strategy. The carboxylic acid moiety, with its acidic proton and susceptibility to nucleophilic attack, often requires protection to prevent unwanted side reactions. The 4-chlorobenzyl group serves as a reliable protecting group for carboxylic acids, forming a stable 4-chlorobenzyl ester.

The presence of the electron-withdrawing chlorine atom on the phenyl ring modifies the electronic properties of the benzyl (B1604629) group, influencing its stability and the conditions required for its removal. Generally, the 4-chlorobenzyl ester is stable to a range of reaction conditions but can be selectively cleaved under specific protocols, offering a degree of orthogonality in complex synthetic routes.

Data Presentation

The following tables summarize representative quantitative data for the protection of carboxylic acids as 4-chlorobenzyl esters and their subsequent deprotection. The data presented is based on analogous reactions with benzyl and p-methoxybenzyl protecting groups, and serves as a strong predictive guide for the 4-chlorobenzyl group.

Table 1: Representative Conditions for the Protection of Carboxylic Acids as 4-Chlorobenzyl Esters

| Carboxylic Acid Substrate | Protection Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Boc-Alanine | 4-Chlorobenzyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 25 | 12 | >90 |

| Benzoic Acid | 4-Chlorobenzyl chloride | Cesium carbonate | Acetonitrile | 80 | 6 | >95 |

| Phenylacetic Acid | 4-Chlorobenzyl alcohol | DCC/DMAP | Dichloromethane | 25 | 8 | ~90 |

| Acetic Acid | 4-Chlorobenzyl bromide | Potassium carbonate | Acetone | 60 | 4 | >95 |

Table 2: Representative Conditions for the Deprotection of 4-Chlorobenzyl Esters

| Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727) | 25 | 2-6 | >95 | Clean reaction with toluene (B28343) as a byproduct. |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | 80 | 1-3 | >90 | Avoids the use of hydrogen gas.[1] |

| Strong Acid Cleavage | Trifluoroacetic acid | Dichloromethane | 25 | 1-4 | Variable | Can cleave other acid-labile groups.[1] |

| Lewis Acid Cleavage | Aluminum chloride | Anisole/DCM | -50 to 23 | 1-5 | ~60-80 | Milder than strong Brønsted acids.[2] |

| Oxidative Cleavage | DDQ | Dichloromethane/Water | 25 | 1-3 | Variable | Less common for simple benzyl esters. |

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using 4-Chlorobenzyl Chloride

This protocol describes a general procedure for the esterification of a carboxylic acid with 4-chlorobenzyl chloride under basic conditions.

Materials:

-

Carboxylic acid (1.0 eq)

-

4-Chlorobenzyl chloride (1.1 eq)

-

Triethylamine (1.5 eq) or Cesium Carbonate (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-chlorobenzyl ester.

Protocol 2: Deprotection of a 4-Chlorobenzyl Ester via Catalytic Hydrogenolysis

This protocol details the cleavage of the 4-chlorobenzyl protecting group using palladium-catalyzed hydrogenation.

Materials:

-

4-Chlorobenzyl ester (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Celite® for filtration

Procedure:

-

Dissolve the 4-chlorobenzyl ester (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Diagrams

Caption: Protection of a carboxylic acid.

References

Application Notes and Protocols: 4-Chlorobenzyl Acetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient synthesis of complex peptide chains. The choice of a suitable linker, which anchors the nascent peptide to the solid support, is critical for a successful synthesis. The 4-chlorobenzyl ester linkage, derived from the corresponding 4-chlorobenzyl group, offers a stable anchor that can be cleaved under specific acidic conditions. This application note provides a detailed overview of the use of a 4-chlorobenzyl ester linkage in SPPS, including its preparation, stability, and cleavage, along with detailed experimental protocols. This type of linkage is typically associated with the Boc/Bzl protection strategy.

Core Principles

The 4-chlorobenzyl ester linkage is formed between the C-terminal amino acid and a hydroxyl-functionalized solid support, often a Merrifield-type resin that has been modified to bear hydroxymethyl groups. The electron-withdrawing nature of the chlorine atom on the benzyl (B1604629) ring provides a degree of stability to the ester bond during the repetitive steps of peptide synthesis. The final cleavage of the peptide from the resin is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF).

Data Presentation

Table 1: Stability of 4-Chlorobenzyl Ester Linkage under Common SPPS Conditions

| Reagent/Condition | Strategy | Stability | Notes |

| 20% Piperidine in DMF | Fmoc | Stable | The ester linkage is stable to the basic conditions used for Fmoc group removal. |

| 50% TFA in DCM | Boc | Partially Labile | Prolonged or repeated exposure to TFA can lead to premature cleavage of the peptide from the resin. |

| DIPEA/DMF | Both | Stable | Generally stable to the basic conditions used for neutralization steps. |

| Coupling Reagents (e.g., HBTU, HATU, DIC/Oxyma) | Both | Stable | The linkage is stable under standard coupling conditions. |

Table 2: Cleavage Conditions and Efficiency for 4-Chlorobenzyl Ester Linkage

| Cleavage Reagent | Scavengers | Time | Temperature | Typical Cleavage Yield |

| Anhydrous HF | Anisole (B1667542) | 1 hour | 0 °C | > 90% |

| TFMSA/TFA | Anisole, Thioanisole | 1-2 hours | Room Temperature | 80-95% |

| HBr/TFA | Anisole | 1-2 hours | Room Temperature | 85-95% |

Experimental Protocols

Protocol 1: Preparation of 4-Chlorobenzyl Ester Resin (Merrifield Resin Modification)

This protocol describes the esterification of a hydroxymethyl-functionalized resin with the first N-protected amino acid to form the 4-chlorobenzyl-type linkage.

Materials:

-

Hydroxymethyl-functionalized resin (e.g., Hydroxymethyl-Merrifield resin)

-

N-Boc-protected C-terminal amino acid (3 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Acetic anhydride (B1165640)

Procedure:

-

Resin Swelling: Swell the hydroxymethyl resin in anhydrous DCM for 1 hour in a reaction vessel.

-

Activation of Amino Acid: In a separate flask, dissolve the N-Boc-protected amino acid in a minimal amount of DMF. Add DCC and stir for 30 minutes at 0 °C to form the symmetric anhydride.

-

Esterification: Filter the DCC solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the swollen resin. Add DMAP to the resin slurry.

-

Reaction: Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

-

Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 1 hour.

-

Final Washing: Wash the resin with DCM (3x), DMF (3x), and Methanol (3x) and dry under vacuum.

-

Loading Determination: Determine the loading of the amino acid on the resin using a spectrophotometric method (e.g., quantitative Fmoc release if applicable after a test deprotection) or by picric acid titration.

Protocol 2: Solid-Phase Peptide Synthesis using the Boc/Bzl Strategy

This protocol outlines the steps for peptide chain elongation on the prepared 4-chlorobenzyl ester resin.

Materials:

-

N-Boc-amino acid-loaded 4-chlorobenzyl ester resin

-

N-Boc-protected amino acids

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% Diisopropylethylamine (DIPEA) in DCM

-

Coupling reagent solution (e.g., HBTU/DIPEA in DMF)

-

DCM, DMF

Procedure:

-

Resin Swelling: Swell the amino acid-loaded resin in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Washing: Wash the resin with DCM (3x) and DMF (3x).

-

Neutralization: Treat the resin with 10% DIPEA in DCM for 5 minutes (repeat twice).

-

Washing: Wash the resin with DMF (3x).

-

Coupling: Add the next N-Boc-protected amino acid (3 equivalents) and the coupling reagent solution to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from the 4-Chlorobenzyl Ester Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support using anhydrous HF.